molecular formula C17H21N3O4 B2408569 ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate CAS No. 1014045-73-8

ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate

Cat. No.: B2408569
CAS No.: 1014045-73-8
M. Wt: 331.372
InChI Key: IONZLRVTPUSUNN-UHFFFAOYSA-N
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Description

Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and versatile applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-20-11-14(16(19-20)23-5-2)15(21)18-13-9-7-12(8-10-13)17(22)24-6-3/h7-11H,4-6H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONZLRVTPUSUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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